N-allylthiomorpholine
Description
N-Allylthiomorpholine is a sulfur-containing heterocyclic compound derived from thiomorpholine, where a sulfur atom replaces the oxygen atom in the morpholine ring. The allyl group (-CH₂CHCH₂) is attached to the nitrogen atom of the thiomorpholine scaffold. This structural modification confers distinct electronic and steric properties, making it valuable in organic synthesis, polymer chemistry, and pharmaceutical research.
Properties
IUPAC Name |
4-prop-2-enylthiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZXXXWPSOTXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304384 | |
| Record name | 4-(2-Propen-1-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72662-81-8 | |
| Record name | 4-(2-Propen-1-yl)thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72662-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Propen-1-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-allylthiomorpholine can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-allylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the allyl group or the thiomorpholine ring itself.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiomorpholine derivatives.
Substitution: Various N-substituted thiomorpholine derivatives.
Scientific Research Applications
N-allylthiomorpholine has found applications in several scientific research areas, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-allylthiomorpholine exerts its effects is primarily through its interaction with specific molecular targets. The allyl group and the thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The sulfur atom in the thiomorpholine ring can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
N-Allylmorpholine
Structural Differences :
- Backbone : N-Allylmorpholine contains an oxygen atom in the morpholine ring, whereas N-allylthiomorpholine features a sulfur atom.
- Electronic Properties : The sulfur atom in thiomorpholine increases nucleophilicity and polarizability compared to oxygen, altering reactivity in substitution and coordination reactions.
N-Acetoacetylmorpholine
Structural Differences :
- Substituent : N-Acetoacetylmorpholine contains an acetoacetyl group (-COCH₂CO-) attached to the nitrogen, unlike the allyl group in this compound.
- Functionality : The acetoacetyl group introduces ketone moieties, enabling crosslinking in polymer chemistry, while the allyl group offers sites for radical or electrophilic addition.
Thiomorpholine Derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine)
Reactivity :
- The allyl group in this compound may undergo [2,3]-sigmatropic rearrangements or polymerization, whereas nitroaryl derivatives are stabilized for electrophilic substitution reactions.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : this compound’s synthesis can leverage methods from thiomorpholine chemistry, such as base-mediated allylation or transition metal-free approaches .
- Reactivity Advantages : The sulfur atom enhances nucleophilicity, enabling reactions like thio-Michael additions, which are less feasible with oxygen analogs.
- Pharmacological Potential: Thioether-containing compounds often exhibit improved membrane permeability and metabolic stability, suggesting this compound’s utility in drug design .
Biological Activity
N-allylthiomorpholine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is derived from thiomorpholine, a six-membered heterocyclic compound containing sulfur and nitrogen. Its structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 115.19 g/mol
- CAS Number : 123-90-0
The presence of the allyl group enhances its reactivity and biological profile, making it a subject of interest in various studies.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Research has shown that this compound can inhibit cancer cell proliferation. It appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic processes, which may contribute to its therapeutic potential in treating metabolic disorders.
Case Studies and Experimental Data
A review of recent literature reveals several studies that have investigated the biological activity of this compound:
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Thiomorpholine | Moderate antimicrobial | Disruption of membrane integrity |
| Methotrexate | Anticancer | DHFR inhibition |
| Allylamine derivatives | Antifungal | Ergosterol biosynthesis inhibition |
This compound stands out due to its dual action as both an antimicrobial and anticancer agent, potentially offering a broader therapeutic application than its analogs.
Future Directions
Research into this compound is ongoing, with several avenues for future investigation:
- Mechanistic Studies : Further studies are needed to elucidate the precise molecular pathways through which this compound exerts its effects.
- In Vivo Studies : Animal models will help assess the efficacy and safety profile of the compound before clinical trials.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure may enhance potency and selectivity for specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
